Technical Guide: Organoleptic Properties & Applications of cis-3-Hexenyl Crotonate
Technical Guide: Organoleptic Properties & Applications of cis-3-Hexenyl Crotonate
Executive Summary
cis-3-Hexenyl crotonate (CAS: 65405-80-3) is a high-impact ester bridging the olfactory gap between "green" vegetative notes and "ripe" fruity esters. Characterized by a diffusive, metallic-green top note with pear and banana nuances, it serves as a critical modifier in both fine fragrance and pharmaceutical palatability systems. This guide provides a technical deep-dive into its molecular architecture, sensory evaluation protocols, synthesis, and application in masking bitter active pharmaceutical ingredients (APIs).
Part 1: Molecular Architecture & Physicochemical Basis
Structure-Activity Relationship (SAR)
The organoleptic profile of cis-3-hexenyl crotonate is a direct function of its two distinct structural moieties. Understanding this duality is essential for predicting its behavior in complex matrices.
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The Alcohol Moiety (cis-3-Hexenyl): Derived from "Leaf Alcohol," this section contributes the characteristic sharp, cut-grass, and unripe foliage notes. The cis (Z) configuration at the 3-position is critical; the trans isomer lacks the natural "freshness" and substantivity of the cis form.
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The Acid Moiety (Crotonate): The crotonic acid tail adds diffusivity and a specific "metallic" or "ethereal" lift. Unlike saturated esters (e.g., hexanoates) which are purely fruity, the
-unsaturation in the crotonate group imparts a spicy, diffusive volatility that increases the molecule's "bloom" in headspace.
Physicochemical Properties Table[1][2]
| Property | Value | Relevance to Application |
| IUPAC Name | (Z)-3-Hexenyl (E)-2-butenoate | Official nomenclature |
| CAS Number | 65405-80-3 | Regulatory identification |
| FEMA Number | 3982 | GRAS status for oral use |
| Molecular Weight | 168.23 g/mol | Volatility profile (Heart-Top note) |
| LogP (o/w) | ~3.64 | High lipophilicity; excellent retention in oil phases |
| Vapor Pressure | ~0.08 mmHg @ 25°C | Moderate volatility; requires fixation |
| Flash Point | > 94°C (202°F) | Safe for standard processing |
| Odor Threshold | ~70 ppb (water) | High impact; low dosage required |
Part 2: Organoleptic Profile & Sensory Evaluation
Sensory Descriptors
The molecule displays a complex evolution on the blotter (smelling strip).
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Initial Impact (0-2 mins): Sharp, green, metallic, "cut grass," unripe banana.
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Heart (15-60 mins): Waxy, pear skin, fruity (reminiscent of Williams pear), spicy undertone.
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Dry Down (4+ hours): Vegetative, slightly woody/leafy, loss of fruitiness.
Olfactory Perception Pathway
The perception of cis-3-hexenyl crotonate involves the activation of specific G-Protein Coupled Receptors (GPCRs) within the olfactory epithelium.
Figure 1: Signal transduction pathway for olfactory perception of cis-3-hexenyl crotonate.
Standardized Evaluation Protocol
Objective: To establish a reproducible sensory baseline for raw material quality control.
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Preparation: Dilute cis-3-hexenyl crotonate to 1.0% in Dipropylene Glycol (DPG) or Ethanol (perfumery grade). Pure material is too intense for accurate nuance evaluation.
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Blotter Application: Dip a standard smelling strip 1 cm into the solution. Label with time and date.
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Blind Control: Prepare a blank strip (solvent only) and a reference standard strip (previous batch).
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Evaluation Intervals:
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Environment: Evaluation must occur in an odor-neutral room with positive pressure ventilation.
Part 3: Synthesis & Manufacturing[2][6]
Synthesis Logic
The industrial synthesis typically employs a Fischer esterification or acid chloride route. The esterification of cis-3-hexenol with crotonic acid is preferred for "Natural Identical" claims, often catalyzed by enzymes (Lipase) or mild acid catalysts to prevent isomerization of the cis double bond to the trans configuration.
Reaction Workflow
Figure 2: Industrial synthesis workflow via azeotropic esterification.
Critical Processing Parameters
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Temperature Control: Reaction temperature must not exceed 110°C to minimize cis-to-trans isomerization.
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Water Removal: Continuous removal of water (via Dean-Stark trap or molecular sieves) is required to drive the equilibrium toward the ester.
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Vacuum Distillation: Final purification must be done under high vacuum to prevent thermal degradation.
Part 4: Applications in Drug Development
While primarily a flavor and fragrance ingredient, cis-3-hexenyl crotonate has specific utility in pharmaceutical formulations, particularly for pediatric and geriatric suspensions .
Palatability & Masking
Many APIs (Active Pharmaceutical Ingredients) possess metallic or bitter amine profiles (e.g., antibiotics, antihistamines).
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Mechanism: The "metallic-green" note of cis-3-hexenyl crotonate is congruent with metallic off-notes. Instead of trying to cover the off-note (which often fails), this molecule blends with it, twisting the perception toward a "ripe pear" or "apple skin" profile.
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Dosage: Effective at 5–20 ppm in final oral solution.
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Synergy: Works synergistically with sweeteners (sucralose) and other esters (isoamyl acetate) to create "Fantasy Fruit" flavors.
Stability in Formulation
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pH Stability: Stable in pH 3.0 – 6.0 (typical for fruit-flavored syrups). Hydrolysis may occur at pH > 8.0.
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Excipient Compatibility: Compatible with PG (Propylene Glycol) and Ethanol. May migrate into LDPE packaging due to high LogP; glass or PET packaging is recommended.
Part 5: Regulatory & Safety (E-E-A-T)
Regulatory Status
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FEMA GRAS: 3982 (Generally Recognized As Safe for oral consumption).
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EU Flavis: 09.566.[1]
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JECFA: 1276.[1]
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IFRA: Not explicitly restricted, but must adhere to general purity standards regarding peroxides.
Safety Data
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Skin Sensitization: Low potential, but should be handled as a concentrate with gloves.
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Metabolism: Hydrolyzes in vivo to cis-3-hexenol and crotonic acid. Both metabolites are efficiently processed via fatty acid oxidation pathways.
References
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The Good Scents Company. (2023). cis-3-hexenyl crotonate Organoleptic Properties & Safety Data. Retrieved from [Link]
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FEMA Expert Panel. (2001). GRAS Flavoring Substances 20.[1] Food Technology.[1][3] Retrieved from [Link]
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PubChem. (2023). Compound Summary: cis-3-Hexenyl crotonate (CAS 65405-80-3).[1] National Library of Medicine. Retrieved from [Link]
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Bedoukian Research. (2023).[4] Technical Data Sheet: cis-3-Hexenyl Crotonate.[1] (Industry Standard Specification). Retrieved from [Link]
Sources
- 1. (Z)-3-hexen-1-yl (E)-crotonate, 65405-80-3 [thegoodscentscompany.com]
- 2. Perfumers Apprentice - Cis-3 Hexenyl Tiglate (Bedoukian) [shop.perfumersapprentice.com]
- 3. cis-3-Hexenyl salicylate | C13H16O3 | CID 6021887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Z)-3-hexen-1-yl hexanoate, 31501-11-8 [thegoodscentscompany.com]
